Azotochelin

Description

Contextualization within Microbial Siderophore Systems

Microbial siderophore systems represent sophisticated mechanisms developed by microorganisms to acquire essential iron from their surroundings mdpi.comnih.gov. These systems involve the synthesis and secretion of siderophores, the formation of stable Fe³⁺-siderophore complexes, and the subsequent uptake of these complexes into the cell via dedicated transport systems mdpi.comnih.gov. Siderophores are broadly classified into categories based on their iron-chelating functional groups, primarily hydroxamates, catecholates, and carboxylates, as well as mixed types nih.govmdpi.comnih.govacs.org. Azotochelin belongs to the catecholate class, characterized by the presence of dihydroxybenzene rings that coordinate the iron ion nih.govmedkoo.com. The high affinity of siderophores for Fe³⁺, with binding constants often exceeding 10³⁰ L/mol, allows them to effectively compete for iron in the environment, even from host iron-binding proteins nih.gov.

This compound as a Preeminent Model in Azotobacter vinelandii Investigations

Azotobacter vinelandii, a free-living, aerobic nitrogen-fixing bacterium, has been a key organism in the study of both nitrogen fixation and siderophore production oup.comnih.gov. As a diazotroph, A. vinelandii requires substantial amounts of iron, particularly for its nitrogenase enzyme complex, which is essential for converting atmospheric nitrogen into ammonia (B1221849) oup.commdpi.com. To meet this high iron demand in often iron-scarce soil environments, A. vinelandii produces multiple siderophores, including this compound, aminochelin, protochelin, and azotobactin (B1213368) oup.comnih.govmdpi.commicrobiologyresearch.org.

This compound, specifically, is a biscatecholate siderophore produced by A. vinelandii medkoo.comsemanticscholar.orgmedchemexpress.com. Its production is regulated in response to iron availability, increasing under iron-limited conditions medkoo.commicrobiologyresearch.org. Research on this compound in A. vinelandii has provided significant insights into the mechanisms of catecholate siderophore biosynthesis, transport, and the physiological consequences of iron acquisition for this important bacterium nih.govmdpi.comnih.gov. Studies have investigated its role in iron uptake, its interaction with other metals like molybdate (B1676688) and tungstate (B81510), and its potential involvement in oxidative stress management microbiologyresearch.orgresearchgate.netprinceton.edu. The ability of A. vinelandii to produce multiple siderophores, including this compound, highlights the complexity and adaptability of its iron acquisition system nih.govmdpi.com.

Historical Trajectories of this compound Discovery and Mechanistic Elucidation

The discovery and characterization of this compound have been part of the broader effort to understand microbial iron metabolism. Early research focused on identifying the compounds responsible for iron chelation in Azotobacter vinelandii cultures grown under iron-deficient conditions microbiologyresearch.org. This compound was identified as one of the catecholate siderophores produced by this bacterium microbiologyresearch.orgnih.gov.

Mechanistic elucidation has involved a range of biochemical and genetic studies. Researchers have investigated the biosynthetic pathways responsible for this compound production, identifying the genes and enzymes involved nih.govmdpi.com. Transport mechanisms for the uptake of iron-azotochelin complexes have also been a subject of study, revealing the specific membrane receptors and energy-coupling systems utilized by A. vinelandii mdpi.commdpi.com. Furthermore, the coordination chemistry of this compound with iron and other metals has been explored using techniques like potentiometry, UV-vis spectroscopy, and X-ray spectroscopy to understand the nature of the metal-siderophore complexes formed medkoo.comprinceton.eduacs.org. Electrochemical studies have provided insights into the redox behavior of iron-azotochelin complexes, which is relevant to the intracellular release of iron acs.orgwhiterose.ac.uk.

Detailed research findings on this compound's properties and interactions are summarized in the following table:

| Property / Interaction | Detail | Source(s) |

| Chemical Classification | Catecholate siderophore, specifically a biscatecholate medkoo.commedchemexpress.com. | medkoo.commedchemexpress.com |

| Producing Organism | Azotobacter vinelandii medkoo.com. | medkoo.com |

| Iron Binding Affinity (log β) | ~30–32 for Fe(III) medkoo.com. | medkoo.com |

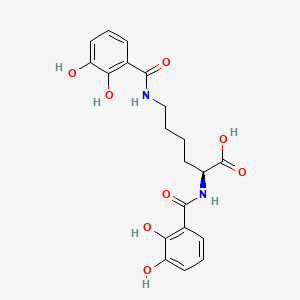

| Structure | Consists of two catecholate groups medkoo.com. Chemically, N²,N⁶-bis(2,3-dihydroxybenzoyl)-L-lysine medkoo.comnih.gov. | medkoo.comnih.gov |

| Coordination with Fe(III) | Forms a 1:1 complex at neutral pH acs.orgwhiterose.ac.uk. Coordinates via oxygen atoms from catecholate groups libretexts.orgnih.gov. | libretexts.orgnih.govacs.org |

| Role in A. vinelandii | Facilitates iron acquisition under iron-limited conditions, supports nitrogen fixation by maintaining iron homeostasis medkoo.com. Involved in oxidative stress management microbiologyresearch.orgnih.gov. Can potentially serve as a nitrogen source researchgate.netasm.org. | medkoo.commicrobiologyresearch.orgnih.govresearchgate.netasm.org |

| Interaction with other Metals | Forms complexes with oxoanions like Mo(VI), W(VI), and V(V), and divalent cations like Cu(II), Zn(II), Co(II), and Mn(II) princeton.edu. Promotes uptake of molybdate and vanadium at low concentrations researchgate.net. | researchgate.netprinceton.edu |

| Redox Behavior (Fe(III)/(II)) | Exhibits an irreversible reductive waveshape with a peak potential around -660 mV vs Ag/AgCl (3 M NaCl) at neutral pH acs.org. | acs.org |

| Stability | High stability of Fe³⁺ chelates between pH 6 and 10 semanticscholar.org. Lower overall stability compared to some other siderophores like enterobactin (B1671361) medkoo.com. | medkoo.comsemanticscholar.org |

This table provides a snapshot of key findings related to this compound, illustrating its fundamental properties and biological roles as elucidated through various research efforts.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPFLOCEYZIIRD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946040 | |

| Record name | N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23369-85-9 | |

| Record name | Azotochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023369859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Functions and Metalloregulation of Azotochelin

Iron Homeostasis and Acquisition Mediated by Azotochelin

Iron is an essential nutrient for nearly all life forms, but its availability in aerobic and neutral environments is often limited due to the formation of insoluble ferric oxyhydroxides mdpi.comoup.com. Microorganisms like Azotobacter vinelandii have evolved sophisticated mechanisms to acquire iron, with siderophores like this compound playing a central role in this process mdpi.comrsc.org. This compound's production is typically induced under iron-limited growth conditions medkoo.comnih.gov.

Ferric Iron Chelation and Solubilization Mechanisms

The interaction between this compound and Fe(III) involves the formation of complexes. Electrochemical and spectroscopic studies have indicated the formation of a tetracoordinate 1:1 metal-ligand complex at neutral pH (pH 7.0) acs.org. This suggests that this compound, as a tetradentate bis(catecholate) siderophore, can form coordinatively unsaturated complexes with Fe(III) acs.org. The stability of the iron-azotochelin complex is high, as demonstrated by experiments showing that Fe remains in solution when chelated by this compound even in the presence of calcium chloride semanticscholar.orgresearchgate.net.

Involvement in Reductive Iron Assimilation Pathways

Once the ferric-azotochelin complex is formed, the iron needs to be released inside the cell for metabolic use. One common mechanism for iron release from siderophores in bacteria is the reduction of Fe³⁺ to Fe²⁺ mdpi.comoup.com. The resulting ferrous iron (Fe²⁺) has a lower affinity for the siderophore, allowing it to be released oup.com.

Cytosolic ferric reductase activity has been identified in A. vinelandii, which can reduce iron provided as a complex with this compound mdpi.comnih.gov. This reductive step is crucial for iron assimilation. Enzymes such as Fre reductase or FhuF proteins are known to perform this function in bacteria mdpi.comnih.gov. While the specific enzyme responsible for reducing the ferric-azotochelin complex in A. vinelandii is likely an orthologue of Fre reductase, the exact mechanisms of intracellular iron allocation and homeostasis in this bacterium still have gaps in knowledge requiring further research mdpi.comresearchgate.net.

Contributions to Intracellular Iron Dynamics

The uptake of the ferric-azotochelin complex across the bacterial membrane is mediated by specific transport systems nih.govmdpi.com. In Gram-negative bacteria like A. vinelandii, siderophore uptake involves passage across the outer membrane, periplasm, and inner membrane mdpi.com. Once inside the cytoplasm or periplasm, the iron is released from this compound, often via reduction mdpi.commdpi.com.

The precise dynamics of intracellular iron released from this compound are part of the broader iron homeostasis mechanisms in A. vinelandii. These mechanisms ensure that iron is delivered to essential iron-containing enzymes, such as those involved in nitrogen fixation, while preventing the accumulation of free iron, which can be toxic due to its role in generating reactive oxygen species through the Fenton reaction mdpi.com. Although the details of intracellular iron trafficking and allocation after release from this compound require further investigation, it is understood that the iron becomes available for incorporation into various cellular components or for storage by proteins like ferritin and bacterioferritin if in excess oup.com.

This compound as a Multifunctional Metallophore for Non-Iron Metals

Beyond its primary function as a siderophore for iron, this compound has been shown to complex with and facilitate the acquisition of other essential transition metals, particularly molybdenum and vanadium princeton.eduresearchgate.netnih.govncsu.edu. This multifunctional nature is significant for organisms like A. vinelandii, which require these metals for key metabolic processes, including nitrogen fixation ncsu.eduresearchgate.net.

Molybdenum (Mo) Acquisition and Sequestration Processes

Molybdenum is a crucial component of the most common nitrogenase enzyme, which catalyzes the fixation of atmospheric nitrogen princeton.eduncsu.edu. This compound forms strong complexes with molybdate (B1676688) (Mo(VI)) princeton.eduresearchgate.netnih.gov. Studies using potentiometry, UV-vis, and X-ray spectroscopy have investigated the complexation properties of this compound with molybdate princeton.eduresearchgate.netnih.gov.

This compound forms a strong 1:1 complex with molybdate, with a reported log K of 7.6 ± 0.4 at pH 6.6 princeton.eduresearchgate.netnih.gov. The Mo atom in this 1:1 complex is bound to two oxo groups in a cis position and to the two catecholate groups of this compound, resulting in a slightly distorted octahedral configuration princeton.eduresearchgate.netnih.gov. At acidic pH values (below pH 5), this compound may also form polynuclear complexes with molybdenum in addition to the 1:1 complex princeton.eduresearchgate.netnih.gov.

The ability of this compound to bind molybdate suggests its role as a "molybdophore," facilitating molybdenum uptake by A. vinelandii, especially under conditions where molybdate is present at low concentrations researchgate.netscribd.com. Research indicates that A. vinelandii can acquire molybdenum through these siderophore complexes scribd.com. The production of catecholate siderophores, including this compound, is influenced by molybdate availability, with preferential expression observed under Mo-depleted conditions researchgate.net. The uptake system for the Mo-azotochelin complex is regulated and can be activated in cells grown at low molybdenum concentrations asm.org.

Vanadium (V) Complexation and Biological Significance

Vanadium can serve as an alternative cofactor in nitrogenase when molybdenum is unavailable princeton.eduasm.org. This compound also exhibits complexation properties with vanadate (B1173111) (V(V)) princeton.eduresearchgate.netnih.gov. Similar to molybdenum, this compound forms strong 1:1 complexes with vanadate nih.gov. The stability of the this compound-vanadate complex is reported with a log KappV-Az of 8.8 ± 0.4 at pH 6.6 princeton.eduresearchgate.netnih.govnih.gov. The stability of the complexes formed by this compound with oxoanions increases in the order Mo < V < W princeton.eduresearchgate.netnih.gov.

This compound's ability to complex vanadium is biologically significant as it can act as a "vanadophore," promoting vanadium uptake by A. vinelandii, particularly in low-vanadium environments asm.orgnih.gov. Studies have shown that A. vinelandii takes up complexes of vanadium with this compound nih.gov. The uptake system for the V-azotochelin complex is regulated and influenced by both vanadium and molybdenum concentrations asm.orgscience.gov. This regulated uptake allows A. vinelandii to manage its vanadium homeostasis across a range of concentrations, from limiting to potentially toxic levels science.gov.

The complexation properties of this compound with oxoanions like molybdate and vanadate, which are not strongly bound by many other organic ligands at circumneutral pH, highlight the unusual and multifunctional nature of this siderophore princeton.eduresearchgate.netnih.gov. This capability is important for the biogeochemistry of these elements in various environmental systems princeton.eduresearchgate.netnih.gov.

Tungsten (W) Interactions and Metabolic Ramifications

Tungsten (W) and molybdenum (Mo) share similar chemistry and are present as oxoanions, tungstate (B81510) and molybdate, in oxic systems. nih.gov Molybdenum is a vital micronutrient for nitrogen-fixing bacteria like A. vinelandii as it is a cofactor in molybdenum-nitrogenase. nih.gov Tungsten, however, is known to be toxic to these bacteria, partly because it can substitute for Mo in nitrogenase. nih.gov

The catechol siderophores produced by A. vinelandii, including this compound and particularly protochelin, play a role in modulating the relative uptake of Mo and W. nih.gov These siderophores complex with both tungstate and molybdate. nih.gov Research indicates that the molybdenum-catechol complex is taken up much more rapidly than the tungsten complex. nih.gov This differential uptake mechanism allows A. vinelandii to meet its Mo requirements while minimizing the uptake and toxicity of W. nih.gov Mutants deficient in catechol siderophore production exhibit increased sensitivity to tungstate and accumulate higher cellular W quotas compared to the wild type. nih.gov The complexation properties of this compound with tungstate have been investigated, showing strong complex formation. princeton.eduresearchgate.net The stability of this compound complexes with oxoanions increases in the order Mo < V < W. researchgate.net

Chelation of Other Essential and Toxic Trace Elements (e.g., Zn, Cu, Co, Mn, Al, Cd, Hg, Pb, Actinides)

Beyond its primary role in iron acquisition, this compound has been shown to complex with a variety of other metal ions, including both essential and toxic trace elements. princeton.eduresearchgate.net Studies have investigated the complexation properties of this compound with divalent cations such as Cu(II), Zn(II), Co(II), and Mn(II). princeton.eduresearchgate.net this compound forms strong complexes with these divalent metals. researchgate.net

Data on the complexation of this compound with these metals, determined through techniques like potentiometry, UV-vis, and X-ray spectroscopy, provide insights into its broader metalloregulation capabilities. princeton.eduresearchgate.net For instance, stability constants (log β) have been reported for the complexes formed between this compound and Cu(II), Zn(II), Mn(II), and Co(II). researchgate.net

Table 1: Stability Constants (log β) of this compound Complexes with Divalent Cations

| Metal Ion | Complex Form | log β Value |

| Cu(II) | CuL | 24.1 ± 0.14 researchgate.net |

| Zn(II) | ZnLH₂ | 17.83 ± 0.09 researchgate.net |

| Mn(II) | MnL₃ | 29 researchgate.net |

| Mn(II) | MnLH₂ | 18.6 ± 0.8 researchgate.net |

| Mn(II) | MnLH | 11.5 ± 0.7 researchgate.net |

| Co(II) | CoLH₂ | 23.0 ± 0.3 researchgate.net |

| Co(II) | CoLH | 13.5 ± 0.2 researchgate.net |

Note: L represents the this compound ligand.

While the primary function is iron uptake, the ability of this compound to bind other metals suggests potential roles in the acquisition of essential trace elements required for various metabolic processes, including those involved in nitrogen fixation (e.g., Mo, V). nih.govnih.gov Furthermore, siderophores, including this compound, are discussed as potentially protecting bacteria from metal-induced oxidative stress. mdpi.comrsc.org The chelation of toxic heavy metals like Al, Cd, Hg, and Pb, which are known environmental pollutants and can be toxic even at low concentrations, could be another significant function in environmental contexts. scientificliterature.orgozoneintegrale.com.brnih.govscielo.brresearchgate.net Although specific data on this compound's direct chelation of actinides were not found in the provided context, the general ability of siderophores to sequester various metal ions suggests a potential, though unconfirmed within these sources, for interaction with such elements.

Role of this compound in Nitrogen Fixation and Associated Metabolic Pathways

Nitrogen fixation, the conversion of atmospheric nitrogen gas into ammonia (B1221849), is a crucial process carried out by certain bacteria, including A. vinelandii. mdpi.comresearchgate.net This process is catalyzed by the nitrogenase enzyme, which requires metal cofactors, primarily iron and molybdenum (or vanadium or iron alone in alternative nitrogenases). nih.govmdpi.comresearchgate.net

This compound, as an iron-chelating siderophore, plays a direct role in supporting nitrogen fixation by ensuring the availability of iron, an essential component of all nitrogenase types. medkoo.commdpi.comresearchgate.net Under iron-limited conditions, this compound-mediated iron uptake is vital for A. vinelandii to maintain the high iron quota required for nitrogenase synthesis and activity. medkoo.commdpi.com

Beyond iron, the ability of this compound and other catechol siderophores from A. vinelandii to complex with molybdenum and vanadium is also significant for nitrogen fixation, particularly for the Mo-nitrogenase and V-nitrogenase systems. nih.govnih.gov While primarily known for iron binding, the complexation of molybdate by this compound has led to the hypothesis that it might also function as a "molybdophore," facilitating molybdenum acquisition. mdpi.comprinceton.edu Efficient uptake of Mo, mediated by siderophores, is critical for nitrogenase activity. mdpi.com

Ecological Dynamics and Inter-Organismal Interactions Involving this compound

This compound plays a significant role in the ecological dynamics of A. vinelandii and its interactions with other microorganisms in environmental niches. medkoo.com Siderophores, in general, are key players in microbial competition and cooperation due to their role in acquiring essential, often limited, resources like iron. medkoo.comnih.govmdpi.com

Microbial Competition and Cooperative Strategies in Environmental Niches

In iron-limited environments, the production and secretion of high-affinity siderophores like this compound provide A. vinelandii with a competitive advantage. medkoo.commdpi.com By effectively scavenging Fe(III) from the environment, this compound makes iron less available to other microorganisms that may not produce equally effective siderophores or lack the specific uptake systems for this compound-iron complexes. medkoo.commdpi.com This "siderophore piracy" or "iron piracy" is a well-documented competitive strategy among bacteria. nih.gov

However, siderophores can also be involved in cooperative interactions. Some microorganisms can utilize siderophores produced by other species, provided they have the appropriate outer membrane receptors for uptake. nih.gov While the provided sources highlight this compound's role in A. vinelandii's iron uptake, the potential for other organisms to utilize this compound, leading to cooperative or exploitative interactions, is a relevant ecological consideration.

The production of different types of siderophores, including this compound, protochelin, and aminochelin by A. vinelandii, can also influence competitive and cooperative dynamics. nih.govresearchgate.net The varying affinities of these siderophores for different metals and their behavior under different environmental conditions can lead to complex interactions within microbial communities. nih.govresearchgate.netnih.gov

Ecological niches are defined by various abiotic and biotic factors, including resource availability and the presence of other organisms. numberanalytics.comumich.edu Siderophore production, including that of this compound, is often regulated in response to these environmental conditions, further influencing the outcome of microbial interactions within a specific niche. medkoo.commdpi.com

Influence on Microbial Biofilm Formation and Functionality

Biofilms are structured communities of microorganisms embedded in an extracellular polymeric substance (EPS) matrix, offering protection and facilitating nutrient exchange. nih.govmdpi.comnih.gov Biofilm formation is influenced by various environmental factors and cell-to-cell communication mechanisms. nih.govmdpi.commdpi.com

While the provided information does not directly detail this compound's specific role in A. vinelandii biofilm formation, siderophores in general have been implicated in this process. biorxiv.org Bioavailable iron, often acquired via siderophores, can regulate the biosynthesis and expression of functional metabolites that influence biofilm formation. biorxiv.org The EPS matrix of biofilms often contains negatively charged polymers that can interact with metal cations, and metal availability can affect the structural integrity and functionality of the biofilm. nih.govmdpi.com

Given this compound's role in iron acquisition and its ability to chelate other metal ions, it is plausible that it could indirectly influence A. vinelandii biofilm formation and structure by affecting intracellular metal concentrations and potentially interacting with EPS components. Further research would be needed to elucidate the specific mechanisms by which this compound might impact biofilm development and function in A. vinelandii.

This compound's Participation in Oxygen Stress Management and Redox Balancing

Azotobacter vinelandii is an obligate aerobe that can fix nitrogen even under high oxygen concentrations, a process that requires mechanisms to protect the oxygen-sensitive nitrogenase enzyme. mdpi.combiorxiv.org This involves a high rate of respiration to maintain low intracellular oxygen levels, a process known as respiratory protection. biorxiv.org

Iron, acquired through siderophores like this compound, is essential for many enzymes involved in respiration and redox processes, including cytochromes and iron-sulfur clusters. mdpi.comsolubilityofthings.com By ensuring adequate iron supply, this compound indirectly supports the respiratory chain and the cell's capacity to manage oxygen levels. medkoo.commdpi.com

Furthermore, catecholate siderophores, including this compound and protochelin, have been shown to play a more direct role in oxygen stress management. researchgate.netnih.gov Under iron-limited conditions, when superoxide (B77818) radical (O₂⁻) can cause oxidative stress, protochelin and this compound can bind Fe(III) firmly, preventing its reduction by O₂⁻ and thus inhibiting the Fenton reaction, which generates highly reactive hydroxyl radicals. researchgate.netnih.gov This protective mechanism suggests that this compound contributes to chemical defense against oxidative damage catalyzed by Fe(III) and superoxide. researchgate.netnih.gov

The hyper-production of catecholate siderophores, including this compound, has been observed in iron-limited A. vinelandii under oxidative stress conditions caused by high aeration. nih.gov This further supports their role in managing oxygen stress and maintaining cellular redox balance. nih.govsolubilityofthings.comreddit.com

Table 2: Role of this compound in Biological Processes

| Biological Process | Role of this compound |

| Iron Acquisition | High-affinity Fe(III) chelation and uptake. medkoo.com |

| Tungsten Interaction | Complexation of tungstate, modulating uptake and reducing toxicity. nih.gov |

| Chelation of Other Metals | Binding to various essential and toxic trace elements (e.g., Zn, Cu, Co, Mn, Al, Cd, Pb). princeton.eduresearchgate.net |

| Nitrogen Fixation | Ensuring iron availability for nitrogenase; potential role in Mo/V acquisition. medkoo.comnih.govmdpi.commdpi.comresearchgate.net |

| Microbial Competition | Scavenging iron, limiting its availability to competitors. medkoo.commdpi.com |

| Oxygen Stress Management | Preventing Fe(III) reduction by superoxide, inhibiting Fenton chemistry. researchgate.netnih.gov |

| Redox Balancing | Contributing to cellular defense against oxidative damage. researchgate.netnih.gov |

Elucidation of Biosynthetic Pathways and Enzymatic Cascades

The biosynthesis of this compound, along with related catecholate siderophores like aminochelin and protochelin, involves specific enzymatic pathways. These molecules are synthesized by the same nonribosomal peptide synthetase (NRPS) system, suggesting a diversity-oriented pathway that favors the production of multiple related structures. princeton.edu

Precursor Substrate Incorporation and Assembly Mechanics

The biosynthesis of catecholate siderophores in A. vinelandii utilizes 2,3-dihydroxybenzoic acid (DHBA) as a key precursor. nih.govprinceton.edu The ent gene cluster has been implicated in catechol biosynthesis and can account for the production of a DHB-thioester bound to the enzyme EntB. nih.gov For the biosynthesis of the biscatechol this compound, it is predicted that a large NRPS encoded by entF catalyzes the condensation of a lysine (B10760008) residue, bound to a thiolation (T) domain, with the DHB-thioester. nih.gov Subsequent steps involve the assembly of these precursors into the final this compound structure.

Nonribosomal Peptide Synthetase (NRPS) System Characterization

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) system. nih.govprinceton.edu NRPS enzymes are large, multi-domain proteins that function as molecular assembly lines, synthesizing peptides without the involvement of ribosomes. asm.org These systems incorporate specific precursor substrates through a series of modules, each typically containing adenylation (A), thiolation (T), and condensation (C) domains. Bioinformatic analyses of the A. vinelandii genome have identified NRPS genes involved in catechol siderophore production. nih.gov The NRPS system for this compound is shared with that of aminochelin and protochelin, highlighting its role in generating structural diversity among these catecholate siderophores. princeton.edu

Biosynthesis of this compound and Related Catecholate Intermediates (e.g., Aminochelin)

This compound, aminochelin, and protochelin are all catecholate siderophores produced by A. vinelandii. nih.govprinceton.edu Evidence suggests that this compound and aminochelin may be intermediates or breakdown products in the biosynthesis or degradation of protochelin, which appears to be the primary catecholate siderophore produced under iron-limiting conditions. collectionscanada.gc.ca Aminochelin, identified as 2,3-dihydroxybenzoylputrescine, is coordinately induced and repressed with this compound. capes.gov.br While the precise enzymatic steps leading to the formation of this compound and aminochelin from common precursors and their relationship to protochelin biosynthesis are still being elucidated, it is clear they are part of a shared biosynthetic pathway involving NRPS machinery. nih.govprinceton.edu

Transcriptional and Post-Transcriptional Control of this compound Production

The production of this compound is subject to sophisticated regulatory mechanisms that respond primarily to the availability of iron and are also influenced by other non-iron metals.

Iron-Dependent Gene Expression Regulation (e.g., Fur Regulon)

Iron availability is a critical factor in regulating siderophore biosynthesis in bacteria, including the production of this compound in A. vinelandii. The ferric uptake regulator (Fur) protein plays a central role in this process. oup.commdpi.com Under iron-replete conditions, Fur binds to ferrous iron (Fe2+) and acts as a repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of genes involved in iron acquisition, including siderophore biosynthesis genes, thereby blocking their transcription. mdpi.comnih.gov When iron is scarce, Fur does not bind iron effectively, leading to its dissociation from the DNA and the derepression of siderophore biosynthesis genes, resulting in increased production of this compound and other siderophores. oup.commdpi.com The csb operon, involved in catecholate siderophore biosynthesis, is regulated in an iron-repressible manner from a promoter upstream of the operon, and this repression is mediated by Fur. oup.comnih.gov

Modulation of Biosynthesis by Non-Iron Metal Limitation (e.g., Mo, V, Zn)

Beyond iron, the availability of other metals, particularly those required for nitrogen fixation like molybdenum (Mo) and vanadium (V), can also influence this compound production in A. vinelandii. This compound is known to complex with Mo and V. ncsu.eduprinceton.edu While some studies have suggested a proposed regulation of catecholates, including this compound, by Mo- and V-limitation, the response of this compound and aminochelin to Mo-limitation has been reported as unclear in some experiments. ncsu.eduprinceton.edu However, other research indicates that this compound, protochelin, and azotobactin (B1213368) form stable complexes with Mo and V and can promote their uptake, particularly at low concentrations of these metals. ncsu.eduresearchgate.netresearchgate.net

Zinc (Zn) has also been shown to influence siderophore production in A. vinelandii. The addition of ZnSO4 to iron-limited cultures caused earlier production of catechol siderophores. nih.govasm.org While spectrophotometric studies indicated that siderophores appeared to bind Zn, iron was unable to completely overcome Zn-induced changes in the absorption spectra only in the case of this compound, suggesting a potential interaction or influence of Zn on this compound. nih.govasm.org These findings suggest that non-iron metal availability can modulate the biosynthesis of this compound, potentially through complex regulatory networks that are not yet fully understood.

This compound is a catecholate siderophore primarily produced by the bacterium Azotobacter vinelandii. mdpi.comrroij.comnih.gov Siderophores are small molecules synthesized by microorganisms and plants to chelate and acquire essential metals, particularly iron (Fe), from the environment. mdpi.comnih.govnih.gov In A. vinelandii, this compound, along with other siderophores like protochelin and aminochelin, plays a crucial role not only in iron acquisition but also in the uptake of other essential metals like molybdenum (Mo) and vanadium (V), which are cofactors for nitrogenase enzymes involved in nitrogen fixation. nih.govncsu.eduresearchgate.net

Genetic and Biochemical Regulation of Azotochelin Biosynthesis

Genetic and Biochemical Regulation

The biosynthesis of azotochelin is significantly influenced by environmental signals and stress response pathways, primarily in Azotobacter vinelandii. While iron availability is a major regulator of siderophore production in general, the synthesis of this compound and other catecholate siderophores in A. vinelandii is also subject to regulation by other factors, including the availability of other metals and oxidative stress. nih.govncsu.eduasm.org

Metal Availability:

The presence and concentration of metals other than iron have been shown to regulate this compound production. For instance, the availability of molybdenum (Mo) in the growth medium of A. vinelandii regulates the production of this compound. mdpi.comncsu.edu Studies have indicated that production of catechol siderophores, including this compound, was higher at lower concentrations of Mo compared to higher concentrations, although the statistical significance of this trend for this compound specifically has been noted as being at the limit in some experiments. ncsu.edu This suggests a role for this compound in acquiring Mo when it is scarce. ncsu.edu Similarly, vanadium (V) availability also appears to influence catechol production. ncsu.eduasm.org The uptake system for the V-azotochelin complex is regulated by both V and Mo concentrations. asm.org

Here is a summary of how different metal limitations can affect siderophore production in A. vinelandii, based on research:

| Metal Limitation | Effect on this compound Production | Effect on Protochelin Production | Effect on Vibrioferrin Production | Source |

| Iron (Fe) | Increased | Increased | Increased | ncsu.edu |

| Molybdenum (Mo) | Increased (less pronounced) | Increased (strongest response) | Decreased | ncsu.edu |

| Vanadium (V) | Increased (less pronounced) | Increased | Decreased | ncsu.edu |

Note: The strength of the response for this compound under Mo and V limitation has been described as less pronounced or unclear in some studies compared to protochelin. ncsu.edu

Oxidative Stress:

Oxidative stress is another environmental factor that influences the production of catecholate siderophores, including this compound, in A. vinelandii. nih.govnih.govplos.org Research indicates that A. vinelandii hyper-produces catecholate siderophores, such as this compound and protochelin, in response to oxidative stress caused by high aeration, particularly under iron-limited conditions. nih.gov These siderophores are thought to offer chemical protection from oxidative damage catalyzed by superoxide (B77818) radicals (O₂⁻) and Fe³⁺ by binding iron firmly, thereby preventing its participation in Fenton reactions that generate highly reactive hydroxyl radicals. nih.govplos.orgcollectionscanada.gc.ca

The biosynthesis of catecholate siderophores in A. vinelandii is under the dual control of the ferric uptake regulator (Fur), which primarily responds to iron levels, and another protein that responds to superoxide stress. asm.org This dual regulation highlights the interconnectedness of iron homeostasis and oxidative stress response in controlling this compound production. asm.orgplos.org

The ability of this compound and protochelin to protect against oxidative stress induced by agents like paraquat (B189505) has been demonstrated, further supporting their role in stress response beyond iron acquisition. nih.govplos.org

Other Environmental Factors:

Molecular Mechanisms of Azotochelin Transport and Cellular Utilization

Extracellular Transport and Secretion Pathways of Azotochelin

Following its biosynthesis within the bacterial cytoplasm, this compound must be transported across the inner membrane and the outer membrane to the extracellular environment where it can bind to available metal ions.

Characterization of Efflux Pumps (e.g., CsbX) in Siderophore Export

The export of catecholate siderophores, including this compound, in Azotobacter vinelandii is mediated, at least in part, by efflux pumps. The csbX gene in A. vinelandii encodes an efflux pump belonging to the Major Facilitator Superfamily (MFS). oup.comoup.comnih.gov Studies involving csbX mutants have demonstrated a significant decrease (57-100%) in the amount of catecholates released compared to the wild-type strain in iron-limited medium. oup.comoup.comnih.gov While CsbX is particularly important for the export of protochelin, a related high-affinity catecholate siderophore, it also plays a role in the export of this compound and aminochelin, which are intermediates in the protochelin biosynthesis pathway. oup.comoup.comnih.gov This suggests that CsbX is a key transporter for the extracellular secretion of this compound. Other hypothetical MFS efflux pumps with some homology to CsbX have also been identified in A. vinelandii, indicating potentially redundant or specialized export systems for catecholate siderophores. oup.com

Receptor-Mediated Uptake Systems for Metal-Azotochelin Complexes

Once this compound has chelated metal ions in the extracellular space, the resulting metal-azotochelin complexes are recognized and transported back into the bacterial cell through specific uptake systems. In Gram-negative bacteria like Azotobacter vinelandii, this typically involves a multi-component system spanning the outer membrane, periplasm, and inner membrane.

Outer Membrane Receptor Protein Identification and Function

The initial step in the uptake of metal-azotochelin complexes involves their recognition and binding by specific receptor proteins located in the outer membrane. These receptors are typically TonB-dependent transporters (TBDTs). annualreviews.orgnih.gov TBDTs are responsible for the energy-dependent uptake of various substrates, including siderophores, across the outer membrane. nih.govnih.gov

The ferric enterobactin (B1671361) receptor PfeA from Pseudomonas aeruginosa has been shown to transport the ferric complexes of this compound and protochelin, in addition to its primary substrate, enterobactin. annualreviews.orgox.ac.ukmdpi.comrcsb.orgresearchgate.net Crystal structures of PfeA in complex with Fe(III)-azotochelin have provided insights into the binding site, revealing that this compound binds in a similar position to enterobactin, with two of its catechol rings occupying positions analogous to two catechol rings of enterobactin. ox.ac.ukmdpi.comresearchgate.net This suggests that the outer membrane receptor recognizes specific structural features of the catecholate moiety in the metal-azotochelin complex.

While PfeA is characterized in Pseudomonas aeruginosa, Azotobacter vinelandii possesses its own set of iron-repressible outer membrane proteins that are presumed to function as ferrisiderophore receptors. nih.gov The specific outer membrane receptor(s) in A. vinelandii responsible for the uptake of Fe(III)-azotochelin have not been explicitly identified in the provided search results, but the principle of TonB-dependent outer membrane receptors is well-established for siderophore uptake in Gram-negative bacteria. annualreviews.orgnih.gov

Periplasmic Binding Protein and ATP-Binding Cassette (ABC) Transporter Involvement

Following passage across the outer membrane via a TBDT, the metal-azotochelin complex enters the periplasmic space. Here, periplasmic binding proteins (PBPs) play a crucial role in chaperoning the complex and delivering it to the inner membrane transport system. nih.govmdpi.com

The periplasmic binding protein CeuE from Campylobacter jejuni is known to bind a range of catecholate siderophores, including this compound and its iron(III) complex. nih.govrcsb.org Crystal structures of CeuE in complex with Fe(III)-azotochelin have been determined, providing detailed information about the binding interactions between the protein and the siderophore complex. nih.govrcsb.orgpdbj.orgebi.ac.ukwhiterose.ac.uk Homologues of CeuE have also been identified and characterized in thermophilic bacteria like Geobacillus stearothermophilus and Parageobacillus thermoglucosidasius, and these homologues also bind Fe(III)-azotochelin. nih.govpdbj.orgwhiterose.ac.uk This highlights the conserved nature of periplasmic siderophore binding proteins that can interact with this compound.

The ultimate translocation of the metal-azotochelin complex across the inner membrane into the cytoplasm is mediated by ATP-Binding Cassette (ABC) transporters. nih.govmdpi.comebi.ac.uk ABC transporters are multi-component systems that utilize the energy from ATP hydrolysis to transport a variety of substrates across membranes. mdpi.com In the context of siderophore uptake, the PBP delivers the metal-siderophore complex to the inner membrane ABC transporter, which then facilitates its entry into the cytoplasm. nih.govmdpi.com While the search results confirm the general involvement of PBPs and ABC transporters in siderophore uptake and the binding of this compound by specific PBPs like CeuE, the specific ABC transporter(s) in Azotobacter vinelandii responsible for the import of metal-azotochelin are not explicitly detailed. However, the presence of PBPs that bind this compound strongly implies the existence of cognate ABC transporters in A. vinelandii.

TonB-Dependent Energy Transduction Mechanisms for Import

The energy required for the active transport of metal-azotochelin complexes across the outer membrane by TBDTs is provided by the proton motive force (PMF) across the inner membrane. annualreviews.orgnih.govasm.org This energy is transduced to the outer membrane receptors by the TonB-ExbBD complex, located in the inner membrane. annualreviews.orgnih.gov The TonB protein interacts with a specific motif (the TonB box) on the TBDT, and conformational changes in TonB, driven by the PMF, lead to the opening of the TBDT's plug domain, allowing the substrate to pass into the periplasm. annualreviews.orgnih.govasm.org This energy coupling mechanism is essential for overcoming the energy barrier associated with transporting substrates across the outer membrane. The uptake of Fe(III)-loaded chlorogenic acid, another catechol-containing compound, by Pseudomonas aeruginosa via the TonB-dependent transporters PirA and PiuA has been shown to be a proton gradient-driven process, illustrating the dependence on the TonB system for catecholate transport. asm.org Given that this compound is a catecholate siderophore transported by TBDTs like PfeA, its uptake is also expected to be dependent on the TonB-ExbBD energy transduction system.

Intracellular Metal Release and Assimilation Strategies

Once the metal-azotochelin complex is transported into the cytoplasm, the metal ion must be released from the siderophore for cellular utilization. For iron, the most widely hypothesized and investigated mechanism for intracellular release from siderophore complexes is redox-initiated metal release. acs.org

Upon reduction of the Fe(III) center to Fe(II), the charge density decreases, and the ionic radius increases. acs.org This weakens the affinity of oxygen donor atoms, such as those in the catecholate groups of this compound, for the iron center, resulting in a significant decrease in the thermodynamic stability of the Fe(II)-siderophore complex compared to the Fe(III) complex. acs.org This reduced stability facilitates the release of Fe(II) from this compound. Electrochemical studies on Fe(III)-azotochelin have shown an irreversible reductive waveshape corresponding to the Fe(III)/(II) redox couple, supporting the feasibility of this reduction mechanism for iron release. acs.org

Ferric Chelate Reductase (FCR) Activity in Iron Liberation

Ferric chelate reductases (FCRs) are enzymes that catalyze the reduction of Fe³⁺ to Fe²⁺. This reduction is a key step in the cellular utilization of iron acquired via siderophores, as Fe²⁺ is generally more readily available for intracellular processes or transport. mdpi.comwikipedia.orgresearchgate.netmdpi.com In the context of siderophore-mediated iron uptake, FCRs typically act on the Fe(III)-siderophore complex after it has been transported into the cytoplasm or periplasm. mdpi.com

While the direct interaction and reduction of the Fe(III)-azotochelin complex by a specific FCR in Azotobacter vinelandii has not been extensively detailed in the provided search results, the general mechanism of iron release from siderophores often involves such reductive steps. researchgate.netacs.orgmdpi.com Studies on other systems, such as the transport of acinetobactin (B221850) in A. baumannii or ferrichrome and enterobactin in E. coli, show that iron reduction by cytoplasmic reductases is a common mechanism for iron release from siderophore complexes. mdpi.com

The electrochemical behavior of Fe(III)-azotochelin complexes has been investigated, revealing that the reduction potential is influenced by pH and buffer composition. researchgate.netacs.org This suggests that the cellular environment and the presence of specific molecules could play a role in facilitating the reduction of the chelated iron by an FCR or other reducing systems. acs.org

Although the rate of reduction for this compound/Fe³⁺ by FCR in cucumber plants was not possible to determine in one study, the ability of other iron chelates like DPH/Fe³⁺ and EDTA/Fe³⁺ to act as substrates for FCR activity in plants has been demonstrated. semanticscholar.org This highlights the general importance of FCR activity in the utilization of chelated iron.

Putative Hydrolytic Mechanisms for this compound Degradation

In addition to reductive release, the liberation of iron from siderophores can also occur through the degradation or modification of the siderophore molecule itself. scispace.com For some siderophores, this involves hydrolytic cleavage of specific bonds within the siderophore structure. conicet.gov.arencyclopedia.pub

While direct experimental evidence detailing the specific hydrolytic enzymes or pathways involved in this compound degradation within Azotobacter vinelandii is limited in the provided results, the possibility of siderophore hydrolysis as a mechanism for iron release has been suggested for catecholate siderophores. scispace.com The structure of this compound, a bis(catecholamide) siderophore, contains amide bonds which could potentially be targets for enzymatic hydrolysis. medkoo.comsemanticscholar.org

The degradation of other siderophores, such as desferrioxamine B (DFOB), has been shown to proceed via hydrolysis. researchgate.net This supports the general concept that microbial degradation of siderophores, potentially through hydrolytic mechanisms, contributes to iron liberation.

The interplay between reductive and hydrolytic mechanisms for iron release from siderophores can be complex and may vary depending on the specific siderophore, the microorganism, and the environmental conditions. scispace.com Further research is needed to fully elucidate the specific hydrolytic pathways and enzymes involved in the cellular utilization of this compound and the release of its bound iron.

Data Table: Fe(III)-Azotochelin Complex Characterization

| Method | Conditions (pH, Buffer) | Observed Complex Stoichiometry | Key Findings | Source |

| Cyclic Voltammetry (CV) | pH 7.0, 5 mM BIS-TRIS, 100 mM NaCl | 1:1 (Fe:this compound) | Formation of coordinatively unsaturated tetracoordinate complex. researchgate.netacs.org | researchgate.netacs.org |

| UV-Vis Spectroscopy | pH 7.0, 5 mM BIS-TRIS, 100 mM NaCl | 1:1 (Fe:this compound) | Characteristic bis(catecholate) λmax values support 1:1 complex. researchgate.netacs.org | researchgate.netacs.org |

| Native ESI-MS | pH 7.0, 5 mM BIS-TRIS, 100 mM NaCl | 1:1 (Fe:this compound) | Provides evidence for the formation of a 1:1 complex. researchgate.netacs.org | researchgate.netacs.org |

| UV-Vis Spectroscopy | pH < 6.25, 5 mM BIS-TRIS, 100 mM NaCl | 1:1 (Fe:this compound) persists | Decrease in absorbance suggests formation of a secondary species. acs.org | acs.org |

Advanced Spectroscopic and Electrochemical Characterization of Azotochelin Complexes

Structural Elucidation of Metal-Azotochelin Coordination Complexes

The three-dimensional arrangement of atoms and the electronic configuration of the central metal ion in azotochelin complexes are critical determinants of their function. Techniques such as X-ray absorption spectroscopy, UV-visible spectrophotometry, and potentiometry offer complementary information to build a comprehensive structural and thermodynamic model.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a metal center in a complex without the need for crystalline samples. nih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which yields precise data on the number, type, and distances of neighboring atoms. nih.govnih.govbeilstein-journals.org

In studies of the Mo-azotochelin complex, XANES spectroscopy was employed to precisely assess its structure at a pH of 6.6. researchgate.net The analysis of the Mo atom in the 1:1 Mo-azotochelin complex revealed that it is bound to two oxo groups in a cis position and to the two catecholate groups of the this compound ligand. nih.gov This coordination results in a slightly distorted octahedral configuration around the molybdenum center. nih.gov EXAFS analysis can further refine this model by providing quantitative data on Mo-O and Mo-C bond lengths and coordination numbers, confirming the local atomic arrangement. beilstein-journals.orgnsf.gov

UV-visible spectrophotometry is a fundamental technique for monitoring the formation and dynamics of metal-ligand complexes in solution. ijpras.com The formation of metal-azotochelin complexes gives rise to characteristic absorption bands, often due to ligand-to-metal charge transfer (LMCT) transitions, which are sensitive to the coordination environment, metal-to-ligand stoichiometry, and pH. acs.orgresearchgate.net

For the iron(III)-azotochelin complex, UV-Vis studies under conditions analogous to cyclic voltammetry measurements (5 mM BIS-TRIS, 100 mM NaCl buffer at pH 7.0) revealed a λmax value of 557 nm. acs.orgresearchgate.net This deep purple coloration is characteristic of an iron(III) bis(catecholate) siderophore complex. researchgate.net Spectrophotometric titrations, where the absorbance is monitored as a function of varying metal-to-ligand (M:L) ratios (e.g., 1:1, 1:2, 1:3, 2:3), provide evidence for the predominant species in solution. acs.org For Fe(III)-azotochelin at neutral pH, these studies support the formation of a coordinatively unsaturated 1:1 (M₁:L₁) complex. nih.govacs.org

The complexation is also highly pH-dependent. In studies of Fe(III)-azotochelin, a significant shift in the UV-Vis spectrum is observed upon acidification from pH 7.0 to 6.0, which has been proposed to result from a switch from a catecholate- to a salicylate-type coordination around the iron center. nih.govacs.org Similarly, for the Mo-azotochelin system, UV-Vis spectra show that between pH 6 and 8, a strong 1:1 complex is formed with absorption maxima at 320 nm and 385 nm. researchgate.net Below pH 5, however, the spectra change, indicating the formation of polynuclear complexes with molybdenum. nih.govprinceton.edu

| Complex | Condition (pH) | λmax (nm) |

|---|---|---|

| Fe(III)-Azotochelin | 7.0 | 557 |

| Mo(VI)-Azotochelin | 6.0 - 8.0 | 320, 385 |

The complexation properties of this compound with a series of oxoanions—molybdate (B1676688) (Mo(VI)), tungstate (B81510) (W(VI)), and vanadate (B1173111) (V(V))—and divalent cations—copper(II), zinc(II), cobalt(II), and manganese(II)—have been investigated using potentiometry. nih.govprinceton.edu These studies show that this compound forms strong complexes with both classes of ions. For the oxoanions at pH 6.6, the stability of the complexes increases in the order Mo < V < W. nih.gov Among the divalent metals studied, Cu(II) binds most strongly to this compound. nih.govprinceton.edu This high affinity is consistent with the chelate effect, where polydentate ligands like this compound form significantly more stable complexes compared to analogous monodentate ligands. libretexts.org

| Ion | Species | Stability Constant (log β or log K) |

|---|---|---|

| Mo(VI) | MoL | 7.6 ± 0.4 (log K) |

| W(VI) | WL | 9.0 ± 0.4 (log Kapp at pH 6.6) |

| V(V) | VL | 8.8 ± 0.4 (log Kapp at pH 6.6) |

| Cu(II) | CuLH₂⁻ | -12.9 ± 0.1 (log β) |

| Zn(II) | ZnL³⁻ | -24.1 ± 0.14 (log β) |

| ZnLH₂⁻ | -17.83 ± 0.09 (log β) | |

| Co(II) | CoLH₂⁻ | -23.0 ± 0.3 (log β) |

| CoL₂H₂⁻ | -13.5 ± 0.2 (log β) |

Note: "L" represents the fully deprotonated this compound ligand. The log β values for divalent cations are reported based on specific protonation states of the complex as indicated in the source literature. nih.govprinceton.edu

Electrochemical Analysis of this compound-Metal Redox Chemistry

The redox behavior of metal-azotochelin complexes is central to understanding mechanisms of biological iron release, as reduction of Fe(III) to Fe(II) significantly lowers the complex's stability. nih.govacs.org Electrochemical techniques, particularly cyclic voltammetry, are ideal for probing the electron transfer properties of these complexes.

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of metal complexes. sathyabama.ac.in It provides information on reduction potentials, the reversibility of electron transfer processes, and the stability of the complex upon a change in the metal's oxidation state. acs.org

The electrochemistry of the iron(III)-azotochelin complex has been investigated in detail. nih.govacs.org CV analysis revealed an irreversible reductive waveshape with a peak potential (Eₚ) of -660 mV vs Ag/AgCl (−470 mV vs NHE) at pH 7.0, corresponding to the Fe(III)/Fe(II) redox couple. nih.govacs.org The irreversibility indicates that upon reduction to iron(II), the thermodynamic stability of the tetracoordinate complex is significantly lowered, leading to its dissociation on the electrochemical timescale and preventing the reoxidation of the iron center. nih.govacs.org

The reduction potential of Fe(III)-azotochelin is strongly dependent on pH and the composition of the buffer solution. acs.orgacs.org Acidification of the solution from pH 7.0 to 6.0 causes a significant positive shift in the reduction potential of 290 mV. nih.govacs.org Furthermore, the use of buffers containing primary or secondary amines, such as TRIS or TES, also results in large positive shifts in the reduction potential (+250 mV and +170 mV, respectively, compared to a BIS-TRIS buffer). acs.org This effect is attributed to the direct interaction of the buffer molecules with the iron center, which has two unoccupied coordination sites in the tetracoordinate complex. nih.govacs.org The coordination of a nitrogen atom from the buffer stabilizes the iron(II) state relative to the iron(III) state, thereby facilitating the reduction. nih.govacs.org

| Condition | Parameter | Value | Reference Electrode |

|---|---|---|---|

| pH 7.0 (BIS-TRIS buffer) | Eₚ | -660 mV | Ag/AgCl |

| pH 6.0 (BIS-TRIS buffer) | Eₚ | -370 mV | Ag/AgCl |

| pH 7.0 (TRIS buffer) | Eₚ | -410 mV | Ag/AgCl |

| pH 7.0 (TES buffer) | Eₚ | -490 mV | Ag/AgCl |

The choice of electrode material is critical for obtaining reliable electrochemical data. Boron-doped diamond (BDD) electrodes have emerged as superior materials for various electroanalytical applications due to their unique properties. nih.gov These include a very wide potential window, low background and capacitive currents, high resistance to fouling and passivation, and exceptional physical and chemical stability. nih.govresearchgate.netmdpi.com

BDD electrodes have been successfully employed in the voltammetric investigation of iron(III)-azotochelin. nih.govacs.orgnih.gov The wide potential window of BDD is particularly advantageous for studying iron(III) catecholate siderophores, whose reduction potentials can be very negative. nih.gov The low background current enhances the signal-to-noise ratio, allowing for the accurate measurement of redox events even with dilute samples. nih.gov The successful application of BDD electrodes in these studies demonstrates their utility for probing the complex redox chemistry of siderophores, which is crucial for understanding their biological function. acs.org

Mass Spectrometry for Comprehensive Speciation and Structural Confirmation

Mass spectrometry (MS) serves as a cornerstone for the detailed characterization of this compound, its metal complexes, and related metabolites. This powerful analytical technique provides precise information on molecular weight, structure, and the nature of non-covalent interactions, which is essential for understanding the role of this compound in the broader siderophore metabolome.

Native Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex Characterization

Native Electrospray Ionization Mass Spectrometry (ESI-MS) is a specialized technique that allows for the analysis of non-covalent complexes by transferring them from a solution phase to a gas phase with minimal disruption of their native structure. nih.govnewomics.com This approach is particularly valuable for studying the stoichiometry and coordination chemistry of metal-siderophore complexes like those formed by this compound. researchgate.net

Research utilizing native ESI-MS has provided direct evidence for the formation of a coordinatively unsaturated 1:1 complex of Fe(III) and this compound (M1:L1) at a neutral pH of 7.0. nih.govacs.org This finding is significant as it contrasts with other tetradentate siderophore classes that typically form more saturated hexacoordinate M2:L3 species. nih.gov The analysis of the iron(III)-Azotochelin system under slightly acidic conditions (pH 6.0 and 6.5) revealed the coexistence of different coordination isomers. nih.govacs.org Specifically, mass spectra identified peaks corresponding to both a catecholate-coordinated complex, [Fe³⁺Az⁴⁻]⁻, and a salicylate-coordinated complex, [Fe³⁺H₂Az²⁻]⁺. nih.govacs.org This demonstrates the pH-dependent flexibility of this compound's coordination with iron. Throughout these analyses, no peaks associated with higher-order hexacoordinate complexes were detected, reinforcing the predominance of the 1:1 species. acs.org

| Ionization Mode | Observed m/z at pH 6.0 | Proposed Formula | Inferred Coordination Mode |

|---|---|---|---|

| Negative | 470.0423 | [Fe³⁺Az⁴⁻]⁻ | Catecholate-coordinated |

| Positive | 472.0578 | [Fe³⁺H₂Az²⁻]⁺ | Salicylate-coordinated |

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Siderophore Metabolome Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is an indispensable tool for profiling the complex mixture of secondary metabolites, known as the metabolome, produced by microorganisms like Azotobacter vinelandii. nih.govmasonaco.org This technique couples the separation power of high-pressure liquid chromatography (HPLC) with the mass accuracy and resolution of an advanced mass spectrometer, such as an LTQ-Orbitrap XL hybrid mass spectrometer. nih.gov It allows for the detection and tentative identification of numerous compounds in a single analysis. nih.govresearchgate.net

In the study of A. vinelandii, HR-LC-MS has been instrumental in characterizing the organism's "chelome," or siderophore metabolome. researchgate.netnih.gov This approach has revealed a vast and diverse array of over 35 metal-binding compounds, including the known catecholate siderophores this compound and protochelin, as well as many previously unreported derivatives. nih.govresearchgate.netnih.gov A key strategy in analyzing the complex data generated by HR-LC-MS is to mine for the characteristic ⁵⁴Fe-⁵⁶Fe isotope patterns associated with iron chelates, which allows for the specific identification of iron-siderophore complexes even at low abundance. nih.gov

| Parameter | Description |

|---|---|

| Sample Preparation | Culture supernatant is filtered (0.22-μm filter, then 3-kDa cutoff ultrafiltration) followed by solid-phase extraction (SPE) using an Oasis HLB column. |

| Chromatography | Reversed-phase high-pressure liquid chromatography (HPLC) with a C18 column (e.g., ACE 3 C18-AR, 1 mm by 10 cm). |

| Mass Spectrometry | High-resolution hybrid mass spectrometer (e.g., LTQ-Orbitrap XL) acquiring full-scan mass spectra in positive-ion mode. |

| Data Analysis | Mining for characteristic Fe isotope patterns to identify Fe-complexes and their corresponding apo-siderophores. |

Tandem Mass Spectrometry (MS/MS) for Structural Identification of this compound Derivatives

Tandem Mass Spectrometry, also known as MS/MS or MS², is a technique used for detailed structural elucidation of individual compounds within a complex mixture. uab.eduncsu.edu In an MS/MS experiment, a specific ion of interest (the precursor or parent ion) is selected from the initial mass spectrum, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product or daughter ions) are then analyzed. uab.edu The resulting fragmentation pattern provides a structural fingerprint that can be used to identify the molecule or deduce the structure of an unknown compound. ncsu.eduresearchgate.net

This approach is crucial for identifying the large number of new siderophore derivatives discovered in A. vinelandii. nih.gov By creating MS/MS spectral networks, researchers can group structurally related compounds based on shared fragmentation patterns. nih.govasm.org For catechol siderophores, this method allows for the assignment of mass differences between related molecules to specific chemical modifications. For instance, if HR-LC-MS identifies a potential this compound derivative with a different molecular weight, MS/MS can be used to determine the location of the modification. Fragmentation of the derivative's parent ion would be compared to the fragmentation of authentic this compound. Shared fragments would indicate a common core structure, while shifts in certain fragment masses would pinpoint the site of chemical alteration, such as on the lysine (B10760008) backbone or one of the catechol rings. researchgate.net

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Postulated Neutral Loss / Fragment Identity |

|---|---|---|---|

| [M+H]⁺ of Derivative | Variable (e.g., 20-40 eV) | Fragment A | Loss of H₂O |

| Fragment B | Loss of CO₂ | ||

| Fragment C | Fragment corresponding to a modified catechol group | ||

| Fragment D | Fragment corresponding to the lysine backbone |

Computational and Theoretical Frameworks in Azotochelin Research

Chemical Speciation Modeling for Environmental and Biological Systems (e.g., MINEQL+ software applications)

Chemical speciation modeling is a vital computational tool for predicting the distribution of chemical species in a given system, such as natural waters or biological fluids. For Azotochelin, this modeling can determine the concentration of its free form versus its various metal complexes under specific environmental conditions like pH, ionic strength, and the presence of competing ions.

Software such as MINEQL+ is widely used for these calculations. MINEQL+ is a chemical equilibrium modeling system that can calculate aqueous speciation, solid-phase saturation states, and precipitation-dissolution equilibria. The core of such modeling relies on a thermodynamic database containing stability constants for all relevant chemical reactions.

Experimentally determined stability constants for this compound with several divalent metals and oxoanions provide the necessary input for such models. For instance, the complexation of this compound with various metal ions has been studied, yielding the stability constants shown in the table below. These constants were determined using techniques like potentiometry and UV-vis spectroscopy, with software like MINEQL being used in the interpretation of the titration data.

Experimentally Determined Stability Constants for this compound Complexes

| Metal Ion/Oxoanion | Complex Species | Log of Stability Constant (β) | Conditions |

|---|---|---|---|

| Copper (II) | [Cu(this compound)H₂]⁻ | -12.9 ± 0.1 | Determined by potentiometry |

| Zinc (II) | [Zn(this compound)]³⁻ | -24.1 ± 0.14 | |

| [Zn(this compound)H₂]⁻ | -17.83 ± 0.09 | ||

| Cobalt (II) | [Co(this compound)H₂]⁻ | -13.5 ± 0.2 | |

| Manganese (II) | [Mn(this compound)]³⁻ | -29 | Determined by potentiometry |

| [Mn(this compound)H]²⁻ | -18.6 ± 0.8 | ||

| [Mn(this compound)H₂]⁻ | -11.5 ± 0.7 | ||

| Molybdate (B1676688) (VI) | [MoO₂(this compound)]²⁻ | 7.6 ± 0.4 (log K) | pH 6.6 |

| Tungstate (B81510) (VI) | [WO₂(this compound)]²⁻ | 9.0 ± 0.4 (log Kapp) | |

| Vanadate (B1173111) (V) | [VO₂(this compound)]⁻ | 8.8 ± 0.4 (log Kapp) |

By inputting these stability constants, along with data for other relevant ions and ligands present in a specific environment (e.g., carbonate, phosphate, humic substances), MINEQL+ can calculate the equilibrium distribution of this compound-metal complexes. This is critical for predicting the bioavailability of essential metals like iron and molybdenum, as well as the potential for this compound to interact with and mobilize other metals in contaminated soils or aquatic systems. The electrochemical behavior of the Fe(III)-Azotochelin complex, which is pH-dependent, further underscores the importance of such modeling to understand its speciation under varying environmental acidity. frontiersin.org

Theoretical Prediction of Metal-Ligand Affinity and Complex Stability

Theoretical methods, particularly those based on quantum mechanics, offer a powerful approach to predict the affinity of this compound for different metal ions and the stability of the resulting complexes. Density Functional Theory (DFT) is a widely used computational method for this purpose. DFT calculations can provide insights into the electronic structure and geometry of this compound and its metal complexes.

These calculations can be used to:

Optimize the geometry of the this compound-metal complexes to predict their most stable three-dimensional structures.

Calculate the binding energies between this compound and various metal ions. A more negative binding energy generally indicates a more stable complex.

Analyze the nature of the chemical bonds between the metal center and the coordinating atoms of this compound. This can reveal the degree of covalent and ionic character in the bonds.

Predict spectroscopic properties , such as UV-visible and infrared spectra, which can then be compared with experimental data to validate the theoretical models.

While specific DFT studies focused exclusively on this compound are not abundant in the literature, the principles have been successfully applied to other siderophores, including other catecholate-type siderophores. Such studies have demonstrated the ability of DFT to rank the stability of different siderophore-metal complexes and to rationalize the selectivity for certain metals based on factors like the electronic properties of the metal and the ligand. For this compound, DFT could be employed to predict its affinity for a wider range of metals than have been studied experimentally and to understand the factors driving its strong interactions with both cations and oxoanions.

Molecular Dynamics Simulations for Conformational Analysis of this compound-Metal Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules and molecular systems. For this compound, MD simulations can provide detailed insights into the conformational flexibility of the free ligand and its metal complexes, as well as the dynamics of the binding process.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. The forces between the atoms are described by a molecular mechanics force field. By simulating the system over time (typically from nanoseconds to microseconds), MD can reveal:

The range of conformations that the this compound-metal complex can adopt in solution. This is important because the biological activity of the complex may depend on its specific shape.

The flexibility of the ligand backbone and how it changes upon metal binding.

The role of solvent molecules (typically water) in stabilizing the complex and influencing its conformation.

The mechanism of metal binding and release , by simulating the association and dissociation processes.

While specific MD simulation studies on this compound-metal complexes are not widely reported, the methodology has been extensively applied to other siderophores. For example, MD simulations of ferric-enterobactin (a triscatecholate siderophore) have provided insights into its solution structure and its interaction with bacterial receptor proteins. Similar studies on this compound could elucidate how its structure adapts to coordinate with different metals and how its conformational dynamics might influence its recognition and transport into microbial cells.

Applications and Biotechnological Potential of Azotochelin

Biomedical Applications and Therapeutic Agent Development

The ability of siderophores to chelate iron is a critical vulnerability for cancer cells, which exhibit an elevated iron requirement to sustain their rapid proliferation. This dependency has led to the exploration of siderophores like Azotochelin as potential anticancer agents. By sequestering iron, these molecules can induce iron starvation in cancer cells, leading to therapeutic effects.

Natural this compound has demonstrated cytotoxicity against various cancer cell lines, with IC50 values ranging from 5.8 to 87 μM. stjohns.edu Recognizing this potential, researchers have synthesized extensive libraries of this compound analogs to enhance its anticancer efficacy. nih.govresearchgate.net These synthetic efforts involve modifying key structural components of the this compound molecule, including its carboxylic acid and aromatic ring, with different chemical motifs. stjohns.edunih.gov

The cytotoxicity of these analogs has been evaluated against a panel of human cancer cell lines. nih.govresearchgate.net In one study, twenty different compounds were tested, revealing that several analogs exhibited a potent cytotoxicity profile with IC50 values under 10 μM. nih.gov Notably, against the NCI-H460 lung cancer cell line, nine specific analogs showed significant activity, with IC50 values ranging between 0.7 and 2.0 μM. nih.gov For instance, a benzylamide analog, compound 39, was identified as highly potent with an IC50 value of 0.80 ± 0.01 uM against the NCI-H460 cell line. stjohns.edu Another series of phenethylamide analogs also proved to be selectively potent. stjohns.edu

| Compound | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Natural this compound | Various | 5.8 - 87 | stjohns.edu |

| Analogs (Compounds 14, 32, 35-40, 54) | NCI-H460 (Lung Cancer) | 0.7 - 2.0 | nih.gov |

| Compound 39 (Benzylamide analog) | NCI-H460 (Lung Cancer) | 0.80 ± 0.01 | stjohns.edu |

| Phenethylamide analog (Compound 61) | Not Specified | 0.80 ± 0.10 | stjohns.edu |

To optimize the anticancer properties of this compound, detailed structure-activity relationship (SAR) studies have been conducted. These investigations focus on understanding how specific structural modifications influence the compound's cytotoxic activity. stjohns.edu Researchers have systematically altered various parts of the this compound scaffold, including the carboxylic acid, aromatic rings, linker, and catechol groups, to identify key pharmacophores. stjohns.edu

Initial assessments revealed that modifying the carboxylic acid group into metabolically stable amides could lead to potent analogs. stjohns.edu The synthesis of benzylamide and phenethylamide series resulted in compounds with selective cytotoxicity towards cancer cells. stjohns.edu These SAR studies are crucial for the rational design of new, more effective this compound-based anticancer agents, providing a roadmap for future medicinal chemistry explorations. nih.govresearchgate.net

Beyond simple cytotoxicity, research has delved into the specific mechanisms by which this compound analogs exert their anticancer effects. Studies have shown that these compounds can induce programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. nih.govmdpi.com Flow cytometry analysis of the NCI-H460 lung cancer cell line treated with this compound analogs, specifically compounds 36 and 38, demonstrated a dose-dependent induction of apoptosis. nih.govresearchgate.net

In addition to triggering apoptosis, these analogs have been found to interfere with the cancer cell cycle, the process through which cells replicate. nih.gov Cell cycle analysis indicated that compounds 36 and 38 significantly arrested the cell cycle in the S phase in NCI-H460 cells. nih.govresearchgate.net By halting the cell cycle, these compounds effectively block cancer cell proliferation. nih.gov While some studies have successfully identified these mechanisms, others have reported inconclusive initial results when evaluating the ability of potent compounds to interfere with the cell cycle, indicating a need for further investigation. stjohns.edu

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of chemotherapy drugs. oncotarget.comwaocp.org One of the primary mechanisms behind MDR is the increased efflux of drugs from the cancer cell, mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2. stjohns.edunih.gov

Research has explored the potential of this compound analogs to act as MDR modulators, reversing this resistance. stjohns.edu A library of synthetic analogs was tested for their ability to inhibit the function of ABCB1 and ABCG2 transporters. The results showed that certain compounds could effectively modulate the activity of these transporters. For example, compounds 73 and 85 modulated the ABCB1 transporter, while compounds 19, 59, and 73 modulated the ABCG2 transporter at a 10 µM concentration. stjohns.edu This modulation restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents, highlighting a promising strategy to overcome treatment failure. stjohns.edu

| Compound | Transporter | Resistance Fold at 10 µM | Reference |

|---|---|---|---|

| Compound 73 | ABCB1 | 12 | stjohns.edu |

| Compound 85 | ABCB1 | 15.9 | stjohns.edu |

| Compound 19 | ABCG2 | 23 | stjohns.edu |

| Compound 59 | ABCG2 | 30 | stjohns.edu |

| Compound 73 | ABCG2 | 17 | stjohns.edu |

Environmental Bioremediation Strategies

The contamination of soil and water with heavy metals is a significant environmental problem due to their non-biodegradability and toxicity. nih.gov Bioremediation, which uses microorganisms to remove or neutralize pollutants, is an eco-friendly and cost-effective alternative to traditional physicochemical methods. nih.govnih.gov Siderophores, due to their strong metal-chelating properties, play a crucial role in these microbial processes.